molecular formula C9H7ClN2O B12837591 5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B12837591
M. Wt: 194.62 g/mol
InChI Key: YIRKBRXJJAOSGU-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the chloro and methyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group and aldehyde functionality.

    5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: Contains an iodine atom instead of a methyl group.

    Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Features a carboxylate group instead of an aldehyde.

Uniqueness

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which can confer distinct reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-chloro-1-methylpyrrolo[2,3-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H7ClN2O/c1-12-4-6(5-13)7-2-9(10)11-3-8(7)12/h2-5H,1H3

InChI Key

YIRKBRXJJAOSGU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC(=NC=C21)Cl)C=O

Origin of Product

United States

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